4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H6F3IN2. It is characterized by the presence of iodine, methyl, and trifluoroethyl groups attached to a pyrazole ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the trifluoroethyl group under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoroethyl and iodine substituents on biological systems.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine include:
4-iodo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the iodine atom, affecting its reactivity and binding properties.
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the methyl group, altering its steric and electronic characteristics.
The uniqueness of this compound lies in the combination of these substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1354704-16-7 |
---|---|
Molecular Formula |
C6H7F3IN3 |
Molecular Weight |
305.04 |
IUPAC Name |
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7F3IN3/c1-3-4(10)5(11)12-13(3)2-6(7,8)9/h2H2,1H3,(H2,11,12) |
InChI Key |
VMFVDGPDPRLJLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(F)(F)F)N)I |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.